molecular formula C11H8N2O B1206655 2h-Pyrido[4,3-b]indol-2-ol CAS No. 66570-76-1

2h-Pyrido[4,3-b]indol-2-ol

Cat. No.: B1206655
CAS No.: 66570-76-1
M. Wt: 184.19 g/mol
InChI Key: QKTURBDTVVLBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2h-Pyrido[4,3-b]indol-2-ol is a synthetically derived pyridoindole derivative of significant interest in medicinal chemistry and neuroscience research. Compounds based on the pyrido[4,3-b]indole (gamma-carboline) scaffold are extensively investigated for their potential to modulate critical neurological pathways . Researchers focus on this structural family for its neuroprotective properties, particularly the ability to influence glutamate-mediated calcium ion influx into neurons, which is a key mechanism implicated in excitotoxicity and neurodegenerative processes . The specific 2-ol substitution pattern on this core structure makes it a valuable intermediate for further chemical functionalization. It is used in the synthesis and development of novel bioactive molecules aimed at studying conditions such as Alzheimer's disease and other disorders involving calcium homeostasis dysregulation . As a reference standard or a building block for more complex structures, this compound supports drug discovery efforts within the QSAR (Quantitative Structure-Activity Relationship) paradigm, helping to elucidate how different functional groups affect biological activity . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the specific safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-13-6-5-11-9(7-13)8-3-1-2-4-10(8)12-11/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTURBDTVVLBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CN(C=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985169
Record name 2H-Pyrido[4,3-b]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958804-67-6, 66570-76-1
Record name 2-Hydroxy-2H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958804-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Carboline N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066570761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyrido[4,3-b]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2h Pyrido 4,3 B Indol 2 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridoindole Ring System

The pyrido[4,3-b]indole scaffold, also known as a γ-carboline, possesses distinct regions for potential substitution reactions. The indole (B1671886) part of the molecule, particularly the benzene (B151609) ring, is generally susceptible to electrophilic attack, while the pyridine (B92270) moiety's reactivity is heavily influenced by the presence of the N-hydroxyl group and its N-oxide tautomer.

Electrophilic Substitution:

In its N-oxide tautomeric form, the oxygen atom can donate electron density into the pyridine ring through resonance. This increases the electron density at the positions ortho and para to the nitrogen atom (C-1 and C-3), making the ring more susceptible to electrophilic aromatic substitution compared to a standard pyridine ring. bhu.ac.in Consequently, reactions such as nitration or halogenation are predicted to occur preferentially on the pyridine ring at these activated positions, as well as on the electron-rich benzene portion of the indole system. wikipedia.org A computational study on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) indicates that the reaction proceeds with a low activation energy. rsc.org While the ortho product is often the kinetic product, the para-substituted product can be favored under conditions of explicit solvation of the N-oxide oxygen. rsc.org

Nucleophilic Substitution:

Conversely, the N-oxide group can also facilitate nucleophilic substitution at the C-1 and C-3 positions. This typically requires activation of the N-oxide oxygen by an electrophilic reagent, such as phosphorus oxychloride (POCl₃). bhu.ac.inchemtube3d.com This activation converts the oxygen into a good leaving group, rendering the ortho and para carbons highly electrophilic and susceptible to attack by nucleophiles. chemtube3d.comscripps.edu This strategy is a common method for introducing substituents like halogens onto the pyridine ring, which can then be subjected to further substitution reactions. chemtube3d.com A variety of nucleophiles can participate in these transformations. nih.gov

A summary of predicted substitution patterns is presented below:

Reaction TypePredicted Position(s) of AttackActivating/Directing Influence
Electrophilic SubstitutionC-1, C-3, Benzene RingN-oxide group (activating), Indole nucleus (activating)
Nucleophilic SubstitutionC-1, C-3N-oxide group (requires activation)

Oxidation and Reduction Pathways of the Scaffold

The oxidation state of the 2H-pyrido[4,3-b]indol-2-ol scaffold can be readily altered, targeting either the hydroxylamino functionality or the heterocyclic core.

Oxidation:

The N-hydroxy moiety of this compound is susceptible to oxidation. N-hydroxypiperidine, a related structural motif, undergoes oxidation with reagents like hydrogen peroxide to form a nitrone. wikipedia.org In the context of the fused ring system, such an oxidation would yield a cyclic nitrone. Further oxidation of the tetrahydro-γ-carboline core can lead to the fully aromatic γ-carboline. This aromatization can be achieved using various oxidizing agents. The oxidation of the related tetrahydro-β-carbolines has been studied extensively, leading to either the aromatic β-carboline or rearranged spirooxindoles, suggesting similar pathways may be accessible for the γ-carboline isomer. wikipedia.orgnih.gov

Reduction:

The N-oxide tautomer of this compound can be reduced to the corresponding tertiary amine, removing the oxygen atom and forming a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative. This deoxygenation is a common reaction for pyridine N-oxides and can be achieved with various reducing agents, including titanium(III) ions or catalytic hydrogenation. organic-chemistry.orgrsc.org A mild and efficient method for the complete reduction of pyridine N-oxides to the corresponding piperidines utilizes ammonium (B1175870) formate (B1220265) with palladium on carbon, indicating that the pyridine ring of the carboline system can be fully saturated under such conditions. organic-chemistry.orgacs.org Furthermore, the indole C=C double bond within the pyrido[4,3-b]indole system can be reduced using reagents like borane (B79455) in trifluoroacetic acid to yield the fully saturated 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. nih.gov

Reaction TypeSubstrate MoietyProduct TypeExample Reagents
OxidationN-hydroxy groupNitroneH₂O₂ wikipedia.org
OxidationTetrahydrocarboline coreAromatic γ-carbolineVarious oxidizing agents
ReductionN-oxide groupTetrahydro-γ-carbolinePCl₃, Ti(III), Pd/C organic-chemistry.orgrsc.org
ReductionIndole double bondHexahydro-γ-carbolineBorane-TFA nih.gov

Rearrangement Reactions Involving the Pyridoindole Skeleton

Heterocyclic N-oxides are known to undergo characteristic rearrangement reactions, often initiated by acylation of the N-oxide oxygen. The Boekelheide reaction, for example, describes the rearrangement of α-picoline-N-oxides with acetic or trifluoroacetic anhydride (B1165640) to furnish hydroxymethylpyridines. wikipedia.org This reaction proceeds via an initial acylation of the N-oxide, followed by deprotonation of the α-methyl group and a subsequent [3.3]-sigmatropic rearrangement. wikipedia.orgchemtube3d.com

While this compound does not possess the specific α-picoline substructure, the principles of N-oxide activation and rearrangement could potentially apply if appropriate side chains are present on the carbons adjacent to the nitrogen (C-1 or C-3). Acylation of the N-oxide oxygen would generate a reactive intermediate that could be susceptible to intramolecular rearrangements, depending on the substituents and reaction conditions. acs.org

Another significant rearrangement pathway involves the oxidative rearrangement of the tetrahydro-γ-carboline skeleton. Studies on related tetrahydro-β-carbolines have shown they can rearrange to form spirooxindoles upon treatment with oxidants. scripps.eduwikipedia.org This transformation suggests that under oxidative conditions, the tetrahydro-γ-carboline framework of this compound could potentially undergo ring-opening and re-cyclization to form isomeric spirocyclic structures.

Acid-Base Properties and Tautomerism Studies in Solution and Solid State

The structure of this compound suggests the existence of significant tautomeric equilibria, which in turn govern its acid-base properties.

Tautomerism:

Acid-Base Properties:

The acid-base behavior of the molecule is dependent on which tautomer is present.

Basicity: The N-oxide tautomer is expected to be a significantly weaker base than its non-oxidized γ-carboline counterpart. For comparison, the pKa of protonated pyridine-N-oxide is approximately 0.8, whereas that of protonated pyridine is 5.2. wikipedia.org This reduced basicity is due to the inductive effect of the N-O bond and the delocalization of the nitrogen lone pair. Protonation occurs at the N-oxide oxygen.

Acidity: The N-hydroxy tautomer possesses an acidic proton on the hydroxyl group. Furthermore, the indole N-H proton is also weakly acidic, a characteristic feature of the indole ring system. In strongly basic media, deprotonation of the indole nitrogen can occur. Studies on related β-carbolines have characterized cationic, neutral, and anionic species depending on the pH. rsc.org The N-oxides themselves are also noted to be stronger hydrogen bond bases than the corresponding pyridines. rsc.org

The interplay between these tautomeric forms and the different ionizable protons results in a complex acid-base profile that can be highly dependent on the chemical environment.

Tautomer/FormIonizable CenterPropertyPredicted pKa Range (based on analogues)
N-Oxide TautomerN-Oxide OxygenWeakly Basic~0.8 (for conjugate acid) wikipedia.org
N-Hydroxy TautomerN-O-H AcidicNot readily available
Indole MoietyN-H Weakly Acidic~17 (in DMSO for indole)

Reaction Kinetics and Detailed Mechanistic Pathways Elucidation

Mechanism of Electrophilic Substitution:

The electrophilic substitution on the N-oxide tautomer is believed to proceed via a standard SₑAr mechanism. The attacking electrophile (E⁺) adds to the electron-rich C-3 position (para to the N-oxide) to form a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating capacity of the N-oxide oxygen. Subsequent loss of a proton from the same carbon re-establishes aromaticity and yields the substituted product. Computational studies confirm a stepwise polar mechanism for the nitration of pyridine-N-oxide. rsc.org

Mechanism of Nucleophilic Substitution:

Nucleophilic substitution on the N-oxide tautomer typically follows an addition-elimination pathway. The reaction is initiated by the activation of the N-oxide oxygen with an electrophile (e.g., from POCl₃), forming an O-phosphorylated intermediate. This activation makes the pyridine ring highly electron-deficient. A nucleophile (Nu⁻) then attacks the C-1 or C-3 position, forming a Meisenheimer-like intermediate. The subsequent elimination of the activated oxygen group restores the aromaticity of the pyridine ring, yielding the substituted product.

Mechanism of Rearrangement:

The Boekelheide rearrangement of related N-oxides is a concerted pericyclic reaction. wikipedia.org It involves a [3.3]-sigmatropic shift, where a six-membered, cyclic transition state leads to the migration of an acyl group from the N-oxide oxygen to the methylene (B1212753) carbon of an adjacent alkyl side chain. chemtube3d.com This concerted mechanism dictates the stereochemical outcome of the reaction.

Detailed kinetic investigations would be necessary to determine the rate constants, activation energies, and the precise influence of the fused indole ring on these proposed mechanistic pathways for this compound.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Modifications at the 2-Hydroxy Position

The hydroxyl group at the C-2 position is a prime target for derivatization, allowing for the introduction of a wide array of functional groups through well-established reactions.

The conversion of the hydroxyl group into esters and ethers is a fundamental strategy to alter the polarity and hydrogen-bonding capacity of the molecule.

Esterification: The hydroxyl group can be readily esterified using various acylating agents. This reaction is typically carried out by reacting the parent compound with an acid chloride or anhydride (B1165640) in the presence of a base, or through coupling with a carboxylic acid using standard coupling agents. This approach allows for the introduction of both aliphatic and aromatic acyl groups. nih.gov While direct C3-esterification of indoles has been achieved using copper catalysts, derivatization at the 2-hydroxy position follows more traditional pathways. rsc.org

Etherification: Williamson ether synthesis and related methods can be employed to convert the hydroxyl group into an ether linkage. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This method is effective for introducing small alkyl chains as well as more complex moieties. For instance, N-hydroxyindoles can be alkylated to produce N-alkoxyindoles, a transformation that serves as a useful analogue for derivatizing the 2-hydroxy-pyridoindole system. nih.gov

Table 1: Representative Esterification and Etherification Reactions
Reaction TypeReagent/CatalystProduct ClassPotential Introduced Group
EsterificationAcetyl Chloride / Pyridine (B92270)Acetate Ester-C(O)CH₃
EsterificationBenzoic Anhydride / DMAPBenzoate Ester-C(O)Ph
EsterificationPropanoic Acid / DCC, DMAPPropanoate Ester-C(O)CH₂CH₃
EtherificationSodium Hydride, then Methyl IodideMethyl Ether-CH₃
EtherificationPotassium Carbonate, then Benzyl BromideBenzyl Ether-CH₂Ph

The principles of prodrug design, which involve temporarily modifying a molecule to alter its properties, can be co-opted for the creation of chemical probes for academic research. By masking the polar hydroxyl group, typically through ester or ether linkages, researchers can create derivatives with altered solubility, membrane permeability, or reactivity.

These "probe" compounds can be used to study biological processes in a controlled manner. For example, an ester linkage can be designed to be stable under certain conditions but cleaved by specific enzymes (e.g., esterases) within a cellular environment. This allows for the controlled release of the parent 2-hydroxy compound, enabling spatiotemporal studies of its interactions. Furthermore, attaching a fluorophore or a biotin (B1667282) tag via a cleavable ester or ether linkage can create a traceable derivative, facilitating research into cellular uptake, distribution, and target engagement without any clinical or therapeutic intention. researchgate.net The N-hydroxy group is a key feature in some bioactive heterocycles, and understanding its role can be advanced by studying such masked analogues. nih.govnih.gov

Functionalization of the Pyridoindole Ring System

The aromatic core of the pyrido[4,3-b]indole system, comprising both an electron-rich indole (B1671886) fragment and an electron-deficient pyridine fragment, presents multiple opportunities for functionalization.

Introducing halogen atoms or nitro groups onto the aromatic framework provides valuable synthetic handles for further derivatization, particularly for cross-coupling reactions.

Halogenation: Electrophilic halogenation typically occurs on the electron-rich indole portion of the molecule. Reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can introduce bromine atoms, often at the C-3 position of the indole nucleus if it is unsubstituted. nih.govlibretexts.org Directed deprotometalation-trapping sequences can also be used to install halogens at specific positions on the pyridine or benzene (B151609) rings. nih.gov

Nitration: The nitration of indoles can be complex, with the site of substitution depending heavily on the reaction conditions and the substituents already present on the ring. umn.edu Treatment with nitric acid in sulfuric or acetic acid can introduce a nitro group, often at the C-5 or C-6 positions of the indole ring. The nitro group can subsequently be reduced to an amine, providing another point for diversification.

Table 2: Conditions for Halogenation and Nitration
ReactionReagentTypical Site of Reaction
BrominationN-Bromosuccinimide (NBS) in CCl₄Indole Ring (e.g., C3, C5)
ChlorinationN-Chlorosuccinimide (NCS) in CH₃CNIndole Ring
IodinationI₂ / HIO₃Indole Ring
NitrationHNO₃ / H₂SO₄Indole Ring (e.g., C5, C6)

Introducing carbon-based substituents via alkylation and acylation can significantly alter the steric and electronic profile of the scaffold.

Alkylation: Friedel-Crafts alkylation can be used to add alkyl groups to the electron-rich indole ring using an alkyl halide and a Lewis acid catalyst. libretexts.orglibretexts.org However, this method can be prone to polyalkylation and carbocation rearrangements. A more controlled method involves the alkylation of related carboline systems using organometallic reagents like organocuprates or organolithium compounds. rsc.org

Acylation: Friedel-Crafts acylation provides a more reliable method for introducing acyl groups onto the indole nucleus. libretexts.orglibretexts.org The reaction of the pyridoindole with an acid chloride or anhydride in the presence of a Lewis acid like AlCl₃ typically leads to acylation at the C-3 or C-5 positions. The resulting ketone can serve as a versatile intermediate for further transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering a modular approach to building complex analogues from halogenated pyridoindoles. researchgate.netrsc.org

Suzuki Coupling: This reaction couples a halo-pyridoindole with a boronic acid or ester to form a new C-C bond. It is highly versatile for introducing aryl, heteroaryl, or vinyl groups. nih.govSonogashira Coupling: This reaction allows for the installation of alkyne moieties by coupling a halo-pyridoindole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. mdpi.comBuchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling a halo-pyridoindole with a primary or secondary amine, providing access to a wide range of amino-substituted analogues.

These reactions are foundational in modern synthetic chemistry and allow for the systematic exploration of the chemical space around the 2h-Pyrido[4,3-b]indol-2-ol core structure. The choice of ligand, base, and reaction conditions can influence the selectivity of the coupling, especially in di-halogenated substrates. nsf.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Halo-Pyridoindoles
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki CouplingAr-B(OH)₂Aryl-ArylPd(PPh₃)₄ / Na₂CO₃
Sonogashira CouplingR-C≡CHAryl-AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N
Heck CouplingAlkeneAryl-AlkenePd(OAc)₂ / P(o-tol)₃
Buchwald-Hartwig AminationR₂NHAryl-NitrogenPd₂(dba)₃ / BINAP / NaOtBu
Stille CouplingAr-Sn(Bu)₃Aryl-ArylPd(PPh₃)₄

Development of Conformationally Constrained Analogues

The flexibility of the γ-carboline ring system can be a significant factor in its interaction with biological targets. To investigate the influence of conformational rigidity on biological activity, researchers often synthesize analogues with restricted rotational freedom. This can provide valuable insights into the bioactive conformation of the molecule.

One common strategy to introduce conformational constraints is through the synthesis of partially saturated derivatives, such as tetrahydro-γ-carbolines. These analogues can be prepared through various synthetic routes, often involving a Pictet-Spengler or a Fischer indole synthesis as a key step to construct the core tricycle. Subsequent stereocontrolled reduction or cyclization reactions can introduce rigidity. For instance, the catalytic asymmetric cascade reaction has been utilized for the stereodivergent assembly of tetrahydro-γ-carbolines, allowing for the generation of specific stereoisomers. nih.gov

Another approach involves the introduction of bridging elements or additional ring systems to lock the conformation of the parent molecule. While specific examples for this compound are not extensively documented, methodologies applied to similar heterocyclic systems can be adapted. These might include intramolecular Heck reactions, ring-closing metathesis, or multicomponent reactions designed to build rigidifying structures onto the γ-carboline core. The choice of synthetic route is critical in controlling the stereochemistry of the resulting constrained analogue, which is often paramount to its biological activity.

Table 1: Strategies for the Synthesis of Conformationally Constrained γ-Carboline Analogues

StrategyKey ReactionsDesired Outcome
Partial SaturationPictet-Spengler, Fischer Indole Synthesis, Catalytic Asymmetric HydrogenationTetrahydro-γ-carboline derivatives with defined stereochemistry
Ring AnnulationIntramolecular Heck Reaction, Ring-Closing MetathesisFused polycyclic systems with restricted conformational freedom
BridgingMulticomponent Reactions, Cycloaddition ReactionsBicyclic or bridged structures that lock the core conformation

Theoretical and Computational Chemistry Studies of 2h Pyrido 4,3 B Indol 2 Ol

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 2H-Pyrido[4,3-b]indol-2-ol is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties.

Theoretical calculations on the parent carboline scaffold and its derivatives indicate that the HOMO is typically distributed over the electron-rich indole (B1671886) ring system, while the LUMO is often localized on the pyridine (B92270) moiety. This separation of frontier orbitals is a key characteristic of many heteroaromatic systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For this compound, the presence of the hydroxyl group at the 2-position is expected to influence the electronic distribution. The oxygen atom's lone pairs can participate in conjugation, thereby raising the energy of the HOMO and potentially decreasing the HOMO-LUMO gap, which could enhance the molecule's reactivity.

Table 1: Theoretical Electronic Properties of a Generic γ-Carboline Scaffold

Property Description Typical Calculated Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 3.5 to 5.0 eV

Note: These values are illustrative and can vary significantly based on the specific computational method and the substituents on the carboline ring.

Conformation Analysis and Stereochemical Preferences

The hydroxyl group at the 2-position introduces a degree of conformational flexibility. The orientation of the O-H bond relative to the pyridine ring can be a key determinant of the molecule's interaction with its environment. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring is a possibility that could stabilize a particular conformation.

Computational studies on related indole alkaloids often reveal multiple low-energy conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. For this compound, it is anticipated that the planar conformation of the carboline backbone is the most stable, with variations arising from the orientation of the hydroxyl group.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules like this compound. Density Functional Theory (DFT) and ab initio methods are widely used to predict molecular geometries, electronic structures, and spectroscopic properties.

DFT methods, such as B3LYP, are popular for their balance of accuracy and computational cost. These methods can be used to optimize the geometry of this compound and to calculate its vibrational frequencies, which can be compared with experimental infrared and Raman spectra. Furthermore, DFT can provide valuable information about the distribution of electron density and the nature of chemical bonds within the molecule.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. These methods are often used to benchmark the results obtained from DFT calculations. For a molecule of this size, a combination of DFT for initial explorations and more advanced ab initio methods for refining key properties is a common computational strategy.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and provide insights into the flexibility and dynamic interactions of the molecule.

In an MD simulation, the molecule is typically placed in a simulated environment, such as a solvent box of water, to mimic physiological conditions. The simulation then tracks the positions and velocities of all atoms over a period of time, revealing how the molecule moves and changes its shape.

For this compound, MD simulations can be used to:

Explore the different conformations adopted by the hydroxyl group.

Study the dynamics of hydrogen bonding, both intramolecularly and with solvent molecules.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be employed to predict the reactivity of this compound and to elucidate potential reaction mechanisms. The electronic structure calculations described in section 5.3 provide the foundation for these predictions.

The distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, regions of high HOMO density are susceptible to attack by electrophiles, while regions of high LUMO density are prone to attack by nucleophiles.

Furthermore, computational chemistry can be used to model the transition states of chemical reactions involving this compound. By calculating the energy of the transition state, it is possible to determine the activation energy of a reaction, which is a key factor in determining its rate. This allows for the in silico exploration of various reaction pathways and the identification of the most favorable ones.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (strictly theoretical, excluding direct property predictions for excluded domains)

Chemoinformatics and QSAR/QSPR modeling are theoretical approaches that aim to establish relationships between the chemical structure of a molecule and its biological activity or physical properties. These methods rely on the calculation of molecular descriptors, which are numerical representations of various aspects of a molecule's structure.

For a series of pyrido[4,3-b]indole derivatives, a QSAR model could be developed to correlate their structural features with a particular biological activity. The model would be built using a training set of compounds with known activities and then used to predict the activity of new, untested compounds.

Table 2: Examples of Theoretical Molecular Descriptors for QSAR/QSPR Modeling

Descriptor Class Examples Description
Topological Wiener index, Kier & Hall connectivity indices Describe the atomic connectivity and branching of the molecule.
Geometrical Molecular surface area, molecular volume Relate to the 3D shape and size of the molecule.
Electronic Dipole moment, partial charges, HOMO/LUMO energies Characterize the electronic properties and reactivity of the molecule.

| Constitutional | Molecular weight, number of rotatable bonds | Simple counts of atoms, bonds, and functional groups. |

These theoretical models are valuable tools in the early stages of drug discovery and materials science, as they can help to prioritize which molecules to synthesize and test, thereby saving time and resources.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrido[4,3-b]indole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

In ¹H NMR spectra of 9-aryl-5H-pyrido[4,3-b]indole derivatives, the proton on the indole (B1671886) nitrogen typically appears as a singlet at a significantly downfield chemical shift, often above δ 12.0 ppm, due to deshielding effects. frontiersin.org The aromatic protons of the pyridoindole core and any aryl substituents resonate in the range of δ 7.0-8.7 ppm. frontiersin.org The specific coupling patterns and chemical shifts are highly dependent on the substitution pattern on the rings. For instance, in tetrahydro-γ-carboline derivatives, the protons of the saturated pyridine (B92270) ring appear in the aliphatic region of the spectrum. innovareacademics.inresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. In substituted 5H-pyrido[4,3-b]indoles, the aromatic carbons typically resonate between δ 107 and δ 146 ppm. frontiersin.org The chemical shifts of quaternary carbons are particularly informative for confirming the fusion pattern of the heterocyclic rings. For example, in 9-(4-methoxyphenyl)-5H-pyrido[4,3-b]indole, the carbon attached to the methoxy (B1213986) group appears at δ 159.52 ppm, while the other aromatic carbons are found between δ 107.01 and δ 144.55 ppm. frontiersin.org

Detailed NMR data for representative pyrido[4,3-b]indole derivatives are presented below:

Compound Name¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
9-(4-Methoxyphenyl)-5H-pyrido[4,3-b]indole (7h) 12.14 (s, 1H), 8.47 (d, J = 118.4 Hz, 2H), 7.59-7.46 (m, 5H), 7.13 (d, J = 8.6 Hz, 2H), 7.10 (d, J = 7.1 Hz, 1H), 3.86 (s, 3H)159.52, 144.55, 143.66, 142.67, 140.61, 137.31, 133.22, 130.29 (2C), 127.33, 121.74, 119.65, 118.94, 114.65 (2C), 110.83, 107.01, 55.68
9-(3,4-Dimethoxyphenyl)-5H-pyrido[4,3-b]indole (7j) 12.97 (s, 1H), 8.70 (s, 1H), 8.47 (s, 1H), 7.76 (d, J = 5.8 Hz, 1H), 7.67 (d, J = 8.0 Hz, 1H), 7.64-7.58 (m, 1H), 7.24 (d, J = 7.2 Hz, 1H), 7.17 (dd, J = 20.3, 10.0 Hz, 3H), 3.85 (s, 3H), 3.78 (s, 3H)149.42, 149.25, 145.84, 141.39, 138.67, 137.91, 132.75, 128.51, 122.78, 121.18 (2C), 119.67, 118.66, 112.67, 112.61, 111.48, 107.87, 56.08 (2C)
9-(4-Chlorophenyl)-5H-pyrido[4,3-b]indole (7n) 12.29 (s, 1H), 8.46 (d, J = 76.3 Hz, 2H), 7.68-7.60 (m, 5H), 7.54 (t, J = 7.5 Hz, 2H), 7.14 (t, J = 6.4 Hz, 1H)144.70, 143.49, 142.23, 140.68, 139.80, 136.11, 133.23, 131.00 (2C), 129.33 (2C), 128.94, 127.50, 121.81, 118.64, 111.64, 107.22

Data sourced from reference frontiersin.org.

Mass Spectrometry Techniques for Structural Analysis and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of pyrido[4,3-b]indole derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which are used to confirm the molecular formula of a synthesized compound. nih.gov

The fragmentation patterns observed in the mass spectrum can offer valuable structural information. For instance, the fragmentation of 1,7,8-Trimethyl-5H-pyrido[4,3-b]indole is expected to show a molecular ion peak (M⁺) and characteristic losses, such as the loss of a methyl group. vulcanchem.com In the analysis of various 9-aryl-5H-pyrido[4,3-b]indoles, ESI-MS typically shows a prominent protonated molecular ion peak [M+H]⁺, and in some cases, a sodium adduct [M+Na]⁺. frontiersin.org This technique is also highly sensitive for the detection and identification of impurities, which is critical in the context of pharmaceutical development.

Compound NameMolecular FormulaIonization MethodObserved Ions (m/z)
9-(4-Methoxyphenyl)-5H-pyrido[4,3-b]indole (7h) C₁₈H₁₄N₂OESI275.1 [M+H]⁺
9-(3,4-Dimethoxyphenyl)-5H-pyrido[4,3-b]indole (7j) C₁₉H₁₆N₂O₂ESI305.0 [M+H]⁺, 327.0 [M+Na]⁺
9-(4-Fluorophenyl)-5H-pyrido[4,3-b]indole (7m) C₁₇H₁₁FN₂ESI263.0 [M+H]⁺, 285.1 [M+Na]⁺
9-(4-Chlorophenyl)-5H-pyrido[4,3-b]indole (7n) C₁₇H₁₁ClN₂ESI279.0 [M+H]⁺, 301.0 [M+Na]⁺

Data sourced from reference frontiersin.org.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise data on bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. For pyrido[4,3-b]indole derivatives, this technique has been used to unequivocally confirm the molecular structure and stereochemistry, which is particularly important when new synthetic routes are developed. nih.govbeilstein-archives.org

For example, the structure of tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate (3ac) was confirmed by single-crystal X-ray diffraction analysis, validating the outcome of a novel one-pot synthetic protocol. nih.gov Similarly, X-ray crystallography has been used to confirm the structures of various tetrahydro-γ-carboline and hexahydro-γ-carboline derivatives. acs.orgwhiterose.ac.ukresearchgate.net These studies provide invaluable insights into the conformational preferences of the fused ring system and the orientation of substituents, which can be correlated with their biological activity. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also be investigated using X-ray diffraction, as different polymorphs can exhibit distinct physical properties. google.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule. In the context of pyrido[4,3-b]indole derivatives, IR spectroscopy can confirm the presence of key structural features. For example, the N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3200 cm⁻¹. Carbonyl groups in substituted derivatives, such as amides or ketones, give rise to strong absorptions around 1700-1650 cm⁻¹. sci-hub.st

Theoretical calculations, such as those based on density-functional theory (DFT), can be used in conjunction with experimental spectra to provide a detailed assignment of the vibrational modes. researchgate.netresearchgate.net Such combined studies on the related α-carboline have shown that hydrogen bonding interactions primarily affect the high-frequency region of the spectrum, while the skeletal vibrations remain relatively unchanged with the physical state of the sample. researchgate.net In the characterization of novel γ-carboline derivatives of latrepirdine, FTIR spectroscopy was used to identify key functional groups, with characteristic peaks observed for C-H stretching, C≡N stretching, and other vibrations. mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Analogue Characterization

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. jascoinc.comlibretexts.org It measures the differential absorption of left- and right-circularly polarized light. jascoinc.com While the parent pyrido[4,3-b]indole is achiral, many of its derivatives, particularly those with stereocenters in the saturated pyridine ring or chiral substituents, are optically active.

For these chiral analogues, CD spectroscopy can be a powerful tool for determining their absolute configuration and assessing enantiomeric purity. nih.gov The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, and enantiomers will produce mirror-image spectra. nih.gov The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with specific stereochemical features. Although specific CD spectral data for 2h-Pyrido[4,3-b]indol-2-ol are not documented in the literature, the principles of CD spectroscopy are directly applicable to any of its chiral derivatives. For instance, studies on chiral benzopyridoindole ligands have utilized induced circular dichroism to probe their binding geometries with DNA. scribd.com This highlights the potential of CD spectroscopy in understanding the stereochemical aspects of the interaction of chiral pyrido[4,3-b]indole derivatives with biological macromolecules.

Biological and Pharmacological Research Applications of the 2h Pyrido 4,3 B Indol 2 Ol Scaffold

Investigation of Enzyme Inhibition Mechanisms (e.g., Kinases, Hydrolases, Topoisomerases, cGAS)

The structural framework of pyrido[4,3-b]indole derivatives allows for versatile interactions with the active sites of numerous enzymes, making them a subject of extensive research for inhibitor development. Studies have demonstrated the ability of compounds based on this and related pyrido-indole scaffolds to inhibit several key enzyme classes.

Kinases: Pyrido-indole and its bioisosteres, such as pyrimido-indoles, have been developed as kinase inhibitors. These compounds can target the ATP-binding site of kinases like RET and TRK, which are implicated in the proliferation of certain cancer cells.

Hydrolases: Functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as preferential inhibitors of Sirtuin 2 (SIRT2), a member of the sirtuin family of protein deacylases that play regulatory roles in metabolism and stress responses. nih.gov The inhibitory potencies for promising candidates were observed in the low micromolar range (IC50 3-4 μM). nih.gov

Topoisomerases: The bacterial type II topoisomerases, DNA gyrase and Topoisomerase IV, are validated targets for antibacterial agents. Derivatives of the related pyrido[2,3-b]indole scaffold have been developed as dual inhibitors targeting the ATPase domains (GyrB/ParE) of these enzymes, demonstrating a strategy to combat multidrug-resistant Gram-negative pathogens. acs.org

cGAS: Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor crucial to innate immunity. Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been disclosed as potent and specific inhibitors of human cGAS, highlighting their potential as research tools for studying cGAS-related autoimmune and inflammatory pathways.

In Vitro Enzyme Assays for Mechanistic Understanding

To elucidate the mechanisms by which pyrido[4,3-b]indole-based compounds inhibit their target enzymes, a variety of in vitro assays are employed. These assays are crucial for determining inhibitory potency, selectivity, and the specific mode of action.

The functional relevance of Sirtuin 2 inhibition by tetrahydro-1H-pyrido[4,3-b]indoles was confirmed using Western blot analysis, which showed hyperacetylation of downstream targets like p53 and α-tubulin in treated cancer cell lines. nih.gov For topoisomerase inhibitors, in vitro ATP-dependent decatenation assays using kinetoplast DNA (kDNA) as a substrate are standard. In these assays, the inhibition of the enzyme is observed by the inability of the enzyme to release decatenated DNA products, which can be visualized and quantified using agarose (B213101) gel electrophoresis.

The following table summarizes various in vitro assays used to study the enzymatic inhibition by compounds featuring the pyrido-indole scaffold.

Target Enzyme ClassSpecific Target ExampleAssay TypePurpose of Assay
Hydrolases Sirtuin 2 (SIRT2)Western BlotTo confirm downstream effects of inhibition (e.g., hyperacetylation of α-tubulin). nih.gov
Topoisomerases DNA Gyrase / Topo IVATPase Activity AssayTo measure the inhibition of the enzyme's ATP-dependent activity. acs.org
Transferases cGASPPiase-coupled AssayTo measure the activity of cGAS by detecting the pyrophosphate byproduct.
Kinases RET/TRKKinase Activity AssayTo determine the IC50 values and measure the direct inhibition of kinase phosphorylation.

Co-crystallization Studies with Target Proteins

Understanding the precise binding mode of an inhibitor is fundamental for mechanism-based drug design and optimization. Co-crystallization of the inhibitor with its target protein followed by X-ray diffraction analysis provides atomic-level resolution of the interactions.

While specific co-crystal structures for 2H-Pyrido[4,3-b]indol-2-ol were not detailed in the reviewed literature, related studies underscore the importance of this technique. For instance, the development of inhibitors for HCV NS5B polymerase, based on a similar pyrano[3,4-b]indole scaffold, utilized X-ray crystallography to understand their binding mode. nih.gov

In the absence of crystal structures, molecular docking studies serve as a powerful computational tool to predict binding conformations. Molecular docking of functionalized tetrahydropyridoindoles showed that the scaffold was positioned in the NAD+ pocket and the acetylated substrate channel of the Sirtuin 2 protein, held by van der Waals forces, hydrophobic interactions, hydrogen bonding, and stacking interactions. nih.gov Similarly, docking studies of 9-aryl-5H-pyrido[4,3-b]indole derivatives suggested they occupy the colchicine (B1669291) binding site of tubulin. nih.gov These computational insights are invaluable for guiding the rational design of more potent and selective inhibitors and often serve as a precursor to successful co-crystallization experiments.

Receptor Binding and Modulation Studies (e.g., GPCRs, Ion Channels)

Derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI) core have been synthesized and evaluated for their ability to bind to and modulate the function of G protein-coupled receptors (GPCRs) and ion channels.

Research has identified THPI derivatives as antagonists for several GPCRs. A notable example is 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid, also known as Setipiprant, which was discovered as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a GPCR for prostaglandin (B15479496) D2. nih.gov Additionally, a series of 8-sulfonyl-substituted THPIs has been shown to act as antagonists of the 5-HT6 receptor, a serotonin (B10506) receptor subtype also belonging to the GPCR family. drugbank.com

In the context of ion channels, hydrogenated pyrido[4,3-b]indole derivatives have been shown to modulate the glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes, suggesting an interaction with glutamate-gated ion channels such as NMDA receptors. nih.govnih.gov

Radioligand Binding Assays for Affinity Determination (in research context)

Radioligand binding assays are a cornerstone technique for quantifying the interaction between a ligand and a receptor. nih.gov These assays utilize a radioactively labeled compound (radioligand) to measure its binding to a target receptor. sygnaturediscovery.com In competition binding experiments, the affinity (often expressed as the inhibition constant, Ki) of a non-labeled test compound is determined by its ability to displace the radioligand from the receptor. nih.govsygnaturediscovery.com This methodology was specifically used to evaluate the ability of 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles to interact with 5-HT6 receptors, confirming their binding affinity for this GPCR target. drugbank.com

Functional Assays in Recombinant Cell Lines for Mechanistic Insights

Following the confirmation of binding affinity, functional assays are performed to determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays are often conducted in recombinant cell lines that are engineered to express the specific target receptor or ion channel.

For GPCRs like the 5-HT6 receptor, cell-based functional assays are used to measure the downstream consequences of receptor binding. drugbank.com A common method for studying GPCR antagonism involves measuring changes in intracellular second messengers, such as calcium mobilization. mdpi.com For example, the antagonistic activity of compounds targeting the CXCR2 receptor has been determined in U87 cells overexpressing CXCR2 by stimulating them with a native ligand and measuring the resulting increase in intracellular calcium. mdpi.com Similarly, the modulation of ion channels by test compounds can be assessed using functional assays in recombinant cell lines. mdpi.com The activity of potential TASK-3 potassium channel blockers has been evaluated using a Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay in a stable recombinant Chinese Hamster Ovary (CHO) cell line expressing the human TASK-3 channel. mdpi.com

Cell-Based Assays for Target Engagement and Pathway Modulation

Reporter gene assays are a common tool to study the modulation of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter region that is responsive to a particular transcription factor. Activation or inhibition of the signaling pathway by a compound results in a measurable change in the expression of the reporter gene.

Currently, there is no specific information available from scientific literature detailing the use of this compound in reporter gene assays to assess its impact on specific cellular signaling pathways.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein within a cellular environment. nih.govresearchgate.netnih.gov The principle of CETSA is based on the ligand-induced stabilization of a target protein, which alters its thermal stability. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified to assess target engagement.

There are no publicly available studies that have employed CETSA to specifically identify the cellular targets of this compound.

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively assess multiple phenotypic parameters in cells treated with a compound. This approach can provide valuable mechanistic insights by revealing changes in cellular morphology, protein localization, or the status of specific organelles.

Specific data from high-content screening assays detailing the phenotypic changes induced by this compound are not found in the current body of scientific literature.

Application as Chemical Probes for Biological Target Identification

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by binding to a specific protein target. An ideal chemical probe is potent, selective, and well-characterized, enabling the elucidation of the biological function of its target. Derivatives of the broader pyridoindole class have been explored as fluorescent probes. researchgate.netnih.gov

However, there is no specific research available that describes the development or application of this compound as a chemical probe for the identification of novel biological targets.

Ligand-Target Interaction Studies via Biophysical Techniques

Biophysical techniques are essential for a detailed understanding of the molecular interactions between a ligand and its target protein. These methods can provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface. It provides real-time data on the association and dissociation rates of the interaction, from which the binding affinity (KD) can be determined.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. nih.govresearchgate.netnih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Despite the utility of these techniques, there are no specific SPR or ITC data available in the scientific literature for the interaction of this compound with any biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of Analogues based on SAR Hypotheses

No literature is available that describes the rational design and synthesis of analogues specifically based on the 2h-Pyrido[4,3-b]indol-2-ol scaffold.

Elucidation of Key Pharmacophoric Features for Biological Activity (in vitro focus)

There are no published studies that elucidate the key pharmacophoric features of this compound or its derivatives in relation to their in vitro biological activity.

Computational SAR Modeling (e.g., 3D-QSAR, Pharmacophore Modeling)

A review of scientific literature reveals no computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) or pharmacophore modeling, that have been conducted on this compound.

Impact of Structural Modifications on Target Selectivity and Potency (in vitro focus)

Information regarding the impact of structural modifications to the this compound core on in vitro target selectivity and potency is not available.

Design Principles for Modulating Compound-Target Interactions

Without foundational SAR and biological activity data, no design principles for modulating the interactions between this compound and potential biological targets have been established.

Research Methodologies and Tools for Pyridoindole Studies

High-Throughput Screening (HTS) Methodologies for Compound Library Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large libraries of chemical compounds for their biological activity. novartis.com For the evaluation of pyridoindole libraries, various HTS methodologies are employed to identify promising lead compounds.

Virtual screening is a prominent computational HTS approach that uses computer models to predict the interaction between ligands and a biological target. nih.gov This method can be broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). nih.gov LBVS utilizes the properties of known active compounds to identify others that are likely to bind to the same target, while SBVS relies on the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov These in silico methods are advantageous due to their speed and cost-effectiveness, allowing for the screening of millions of compounds in a relatively short time to prioritize candidates for experimental testing. nih.gov For instance, virtual screening has been successfully applied to identify pyridoindoles and other indole (B1671886) derivatives as potential inhibitors of various protein targets. nih.gov

In addition to virtual methods, experimental HTS assays are crucial for validating computational hits and for primary screening of compound libraries. These assays are often conducted in microtiter plates, with formats of 96, 384, or even 1536 wells, allowing for massive parallel testing. novartis.com For compounds like indoles and pyrroloindoles, colorimetric detection assays have been developed for HTS. researchgate.net These assays utilize reagents that produce a measurable color change in the presence of the target molecule or upon its enzymatic modification, facilitating the quantification of enzymatic activity or compound concentration. researchgate.net For example, a modified Ehrlich test using light as a driving force and a cerium sulfate-based assay have been adapted to a microtiter plate format for the high-throughput detection of indoles and pyrroloindoles, respectively. researchgate.net Such assays are instrumental in screening mutant enzyme libraries for improved catalytic activity or for identifying inhibitors from large compound collections. researchgate.net

Table 1: Comparison of High-Throughput Screening Methodologies

Methodology Principle Advantages Applications in Pyridoindole Studies
Virtual Screening (VS) Computational prediction of ligand-target binding. Fast, cost-effective, screens millions of compounds. nih.gov Identifying potential pyridoindole-based enzyme inhibitors. nih.gov
Ligand-Based VS (LBVS) Uses properties of known active ligands. Does not require a 3D target structure, very fast. nih.gov Scaffolding hopping from known indole alkaloids to novel pyridoindoles.
Structure-Based VS (SBVS) Docks ligands into a 3D target structure. Provides insights into binding mode and interactions. nih.gov Screening pyridoindole libraries against specific protein targets like kinases or proteases. nih.gov
Experimental HTS Assays Physical testing of compounds in biological assays. Provides direct experimental validation of activity. Primary screening of pyridoindole libraries for desired biological effects.
Colorimetric Assays Detection based on a color change reaction. Simple, robust, suitable for microplate format. researchgate.net Quantifying pyridoindole products in enzymatic reactions. researchgate.net

| Fluorescence-Based Assays | Detection based on changes in fluorescence intensity, polarization, or resonance energy transfer (FRET). | High sensitivity, wide dynamic range. | Screening for inhibitors of pyridoindole-targeted protein-protein interactions. |

Application of Automation and Robotics in Synthesis and Screening Workflows

The integration of automation and robotics has revolutionized both the synthesis and screening of chemical compounds, including pyridoindoles. oxfordglobal.com Automated systems significantly increase throughput, precision, and reproducibility while minimizing human error and allowing for 24/7 operation. novartis.commedium.com

In chemical synthesis, robotic platforms can perform a wide range of operations, from weighing and dissolving reagents to setting up, monitoring, and purifying reactions. medium.com This is particularly valuable for creating large, diverse libraries of pyridoindole derivatives for screening campaigns. Automated synthesizers, initially popularized for solid-phase peptide synthesis, have been adapted for small-molecule synthesis, enabling parallel and flow chemistry approaches. nih.govnih.gov These systems allow for precise control over reaction parameters, which can lead to improved yields and purity. nih.gov The use of modular hardware and pre-packaged reagent cartridges further streamlines the process, transforming complex synthesis into a more assembly-line-like workflow. medium.com

In screening workflows, robotics are indispensable for HTS. nih.gov Robotic arms transport microplates between various stations, such as liquid handlers, incubators, plate readers, and storage units. nih.gov This ensures consistent timing and handling for every sample across thousands of plates, which is critical for data quality. novartis.com Modern screening systems can have a capacity of thousands of plates, enabling the testing of millions of individual compound samples in a single campaign. nih.gov These integrated robotic platforms can be configured with a variety of detectors to accommodate numerous assay technologies, providing flexibility to meet the changing needs of different research projects. nih.gov The entire process is typically controlled by sophisticated software that manages the assay protocol, schedules robotic movements, and collects data, allowing scientists to focus on experimental design and data analysis rather than repetitive manual labor. novartis.comnih.gov

Chemoinformatic Tools for Data Analysis, Virtual Screening, and Hypothesis Generation

Chemoinformatics is an essential discipline that combines chemistry, computer science, and information science to analyze and manage the vast amounts of data generated in chemical and biological research. For pyridoindole studies, chemoinformatic tools are critical for analyzing screening data, conducting virtual screening, and generating new research hypotheses.

Following an HTS campaign, chemoinformatic software is used to process the raw data, perform quality control, and identify "hits"—compounds that exhibit significant activity. This involves statistical analysis, normalization, and visualization of the data to distinguish genuine biological activity from experimental artifacts. Once hits are identified, chemoinformatic tools help in clustering them based on structural similarity, a process known as scaffold analysis. This can reveal structure-activity relationships (SAR), highlighting the chemical features that are important for the compound's activity.

As mentioned in section 9.1, virtual screening is a core application of chemoinformatics. nih.gov Tools for molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) are used to screen large virtual libraries of compounds. nih.govarxiv.org Molecular docking programs predict how a ligand, such as a pyridoindole derivative, might bind to the active site of a target protein. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity, which can then be used to search for novel scaffolds that fit the model. nih.gov These computational approaches not only prioritize compounds for synthesis and testing but also provide mechanistic hypotheses about how they might function at a molecular level. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Pathway Elucidation

Omics technologies provide a global view of the molecular components and interactions within a biological system. mdpi.com The integration of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) is particularly powerful for elucidating the biological pathways affected by compounds such as 2h-Pyrido[4,3-b]indol-2-ol. nih.gov

Proteomics can be used to identify the direct protein targets of a pyridoindole compound and to understand its downstream effects on cellular protein expression. revespcardiol.org A common approach is chemical proteomics, where a modified version of the compound is used as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. revespcardiol.org Additionally, global proteomics techniques can compare the protein expression profiles of cells treated with the compound versus untreated cells. nih.gov This can reveal changes in signaling pathways, metabolic enzymes, or stress response proteins, providing clues about the compound's mechanism of action. nih.govnih.gov

Metabolomics complements proteomics by providing a snapshot of the metabolic state of a cell or organism. By analyzing the changes in the levels of various metabolites (e.g., amino acids, lipids, nucleotides) following treatment with a pyridoindole, researchers can identify which metabolic pathways are perturbed. mdpi.com For example, if a compound inhibits a particular enzyme, the concentration of the enzyme's substrate may increase while its product decreases. These changes are detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The combined analysis of proteomics and metabolomics data can create a detailed map of the biochemical network affected by the compound, linking the initial protein target to the ultimate physiological response. frontiersin.org

Table 2: Application of Omics Technologies in Pyridoindole Research

Omics Technology Focus of Study Key Techniques Potential Insights for Pyridoindoles
Proteomics The entire set of proteins (proteome). revespcardiol.org Mass Spectrometry (MS), 2D-Gel Electrophoresis, Western Blot. nih.govrevespcardiol.org Identification of direct protein targets; understanding changes in cellular signaling pathways. nih.gov
Metabolomics The complete set of small-molecule metabolites. MS, Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov Elucidation of perturbed metabolic pathways; identification of biomarkers of compound activity. mdpi.com
Transcriptomics The set of all RNA transcripts (transcriptome). nih.gov RNA-Sequencing (RNA-Seq), Microarrays. nih.gov Determining how pyridoindoles affect gene expression.

| Genomics | The complete set of DNA within an organism. nih.gov | DNA Sequencing, Genome-Wide Association Studies (GWAS). nih.gov | Identifying genetic factors that influence sensitivity or resistance to pyridoindole compounds. |

Advanced Microscopy Techniques for Cellular Localization and Mechanistic Studies

Advanced microscopy techniques are indispensable for visualizing the effects of pyridoindole compounds within cells and tissues, providing crucial information about their subcellular localization and mechanism of action.

Fluorescence microscopy is a widely used technique in this context. Some pyridoindole derivatives possess intrinsic fluorescent properties, allowing for their direct visualization within cells. researcher.life For non-fluorescent compounds, they can be tagged with a fluorescent dye. Confocal microscopy allows for the acquisition of high-resolution, optically sectioned images of cells, making it possible to determine if a compound accumulates in a specific organelle, such as the nucleus, mitochondria, or endoplasmic reticulum. researcher.life This localization can provide strong evidence for its molecular target and mechanism. For example, the nuclear localization of a pyrido[1,2-a]indole derivative has been demonstrated using its strong intrinsic fluorescence. researcher.life

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy), can overcome the diffraction limit of light, enabling visualization at the nanoscale. This allows researchers to observe the interactions of pyridoindole compounds with specific protein complexes or subcellular structures with unprecedented detail.

Live-cell imaging, where cells are imaged over time, is another powerful approach. It can be used to monitor dynamic cellular processes in real-time in response to compound treatment. For instance, researchers can track changes in cell morphology, organelle dynamics, or the translocation of specific proteins, providing a dynamic view of the compound's cellular effects.

Conclusion and Future Directions in 2h Pyrido 4,3 B Indol 2 Ol Research

Summary of Key Academic Discoveries and Contributions Related to the Scaffold

The pyridoindole scaffold, a fusion of pyridine (B92270) and indole (B1671886) rings, is a privileged structure in medicinal chemistry. Different isomers of this scaffold have been identified as having a wide range of biological activities. Key academic contributions have established the potential of pyridoindoles in several therapeutic areas:

Anticancer Activity: Derivatives of the pyrido[4,3-b]indole and pyrido[3,4-b]indole (β-carboline) skeletons have demonstrated significant potential as anticancer agents. For instance, certain 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. nih.gov These compounds disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov Other studies have focused on pyrido[3,4-b]indoles as potent, broad-spectrum anticancer agents that may target the MDM2 protein, a key negative regulator of the p53 tumor suppressor. nih.govnih.gov

Antibacterial Agents: The pyrido[2,3-b]indole framework has been explored for the development of novel antibiotics, particularly against challenging Gram-negative bacteria. bohrium.comacs.org Researchers have successfully designed derivatives that dually target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. bohrium.comacs.org

Fluorescence Probes: The unique photophysical properties of certain pyridoindoles have been harnessed to create fluorescent probes. For example, derivatives of 9H-pyrido[2,3-b]indole have been synthesized and studied for their application in detecting local pH changes and for cellular imaging, owing to their solvatochromic and acidochromic properties. nih.gov

A summary of representative biologically active pyridoindole derivatives is presented in the table below.

ScaffoldDerivative ExampleBiological Activity
5H-Pyrido[4,3-b]indole9-(3,4,5-trimethoxyphenyl)-5H-pyrido[4,3-b]indoleTubulin polymerization inhibitor nih.gov
9H-Pyrido[3,4-b]indole1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indolePotent anticancer agent (MDM2 target) nih.govnih.gov
9H-Pyrido[2,3-b]indole2-Carboxamide substituted derivativesDual DNA gyrase/topoisomerase IV inhibitor bohrium.comacs.org
9H-Pyrido[2,3-b]indolePush-pull fluorophoresFluorescence probes for pH and DNA binding nih.gov

Remaining Challenges and Unexplored Areas in Pyridoindole Chemistry

Despite the progress, significant challenges remain in the field of pyridoindole chemistry. The regioselective functionalization of the pyridoindole core is a persistent hurdle. researchgate.net The presence of multiple C-H bonds with varying reactivity on both the indole and pyridine rings makes site-selective modification difficult. researchgate.netnih.gov While methods for C-H functionalization of indoles and pyridines are advancing, their application to the fused system presents unique challenges due to the altered electronic properties. researchgate.netnih.gov

Furthermore, the synthesis of specific, less stable tautomers like 2H-Pyrido[4,3-b]indol-2-ol remains largely unexplored. The inherent reactivity of the pyridine nitrogen and the potential for multiple tautomeric forms complicate synthetic strategies aimed at isolating specific isomers.

Prospects for Novel Synthetic Methodologies and Reactivity Patterns

Future synthetic efforts will likely focus on the development of more efficient and regioselective methods for constructing and functionalizing the pyridoindole scaffold. Advances in transition-metal-catalyzed cross-coupling and C-H activation reactions are expected to play a pivotal role. nih.gov The development of novel domino or multicomponent reactions could provide rapid access to complex pyridoindole libraries. tandfonline.comjsynthchem.com

Moreover, exploring the reactivity of less common intermediates, such as N-oxides of the pyridine ring within the pyridoindole system, could open up new avenues for functionalization. The exploration of photochemical and electrochemical methods may also provide novel and milder conditions for derivatization.

Future Avenues in Biological Mechanism Elucidation and Target Validation Research

While several biological targets for pyridoindoles have been identified, a deeper understanding of their mechanism of action is often needed. For instance, for the anticancer pyrido[4,3-b]indoles, detailed structural studies of their interaction with tubulin would be invaluable for designing more potent and selective inhibitors. nih.gov Similarly, for the antibacterial pyrido[2,3-b]indoles, a comprehensive understanding of their transport across the bacterial cell envelope is crucial for overcoming resistance. bohrium.comacs.org

Future research should also aim to identify new biological targets for the pyridoindole scaffold. The structural similarity of pyridoindoles to a variety of endogenous ligands suggests that they may interact with a wide range of proteins. High-throughput screening and chemoproteomics approaches could be employed to uncover novel therapeutic targets.

Potential for Derivatization Towards Advanced Research Tools and Probes

The inherent fluorescence of some pyridoindole derivatives makes them attractive candidates for the development of advanced research tools. nih.gov By conjugating these fluorescent scaffolds to molecules with specific biological activities, researchers can create probes to visualize biological processes in real-time. For example, a fluorescent pyridoindole could be attached to a known enzyme inhibitor to study its localization and dynamics within the cell.

Furthermore, pyridoindoles can be derivatized with reactive groups to create activity-based probes for target identification and validation. These probes form a covalent bond with their protein target, allowing for its isolation and identification. This approach could be particularly useful for identifying the targets of pyridoindoles with unknown mechanisms of action.

Q & A

Q. How can researchers optimize the synthesis of 2H-pyrido[4,3-b]indol-2-ol derivatives for improved yields?

Methodological Answer:

  • Step 1: Use a Friedel-Crafts alkylation or Pictet-Spengler reaction to construct the pyridoindole core. Catalytic acid (e.g., HCl, p-TsOH) in polar aprotic solvents (DMF, DMSO) enhances cyclization efficiency .
  • Step 2: Monitor reaction progress via TLC or HPLC. Data from similar syntheses (Table 1) show that yields vary significantly with catalyst choice and solvent. For example, entries with p-TsOH in DMF achieved 68–78% yields .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Table 1: Representative Reaction Yields

EntryCatalystSolventYield (%)Reference
172p-TsOHDMF78
190HClMeOH68
404BF₃·Et₂ODCM62

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves substituent positions on the indole and pyridine rings. For example, downfield shifts (~δ 10–12 ppm) confirm NH protons in indole .
    • 2D NMR (COSY, HSQC) maps coupling between protons and carbons, critical for distinguishing regioisomers .
  • Mass Spectrometry (HRMS):
    • Use ESI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉N₂O: calc. 189.0764, obs. 189.0766) .

Q. How should researchers assess the toxicity of this compound analogs?

Methodological Answer:

  • In vitro assays:
    • Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity, following IARC protocols for structurally related Trp-P-2 (a pyridoindole carcinogen) .
    • Measure IC₅₀ values in hepatocyte cell lines (e.g., HepG2) to assess acute cytotoxicity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Step 1: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density and reactive sites. For example, the C3 position in pyridoindoles is electrophilic, favoring nucleophilic attacks .
  • Step 2: Use molecular docking (AutoDock Vina) to predict binding affinities for targets like serotonin receptors. Docking scores < −7.0 kcal/mol suggest strong interactions .
  • Step 3: Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns .

Q. How can researchers resolve contradictory data in spectroscopic characterization?

Methodological Answer:

  • Case Study: Discrepancies in NH proton chemical shifts (δ 10.2 vs. δ 11.5 ppm) may arise from solvent polarity or tautomerism.
    • Solution:

Compare spectra in deuterated DMSO vs. CDCl₃. Polar solvents stabilize NH protons, reducing shift variability .

Use variable-temperature NMR to detect tautomeric equilibria (e.g., indole vs. indolenine forms) .

Q. What strategies are effective for studying the metabolic pathways of this compound derivatives?

Methodological Answer:

  • In vitro metabolism:
    • Incubate compounds with liver microsomes (human or rat) and NADPH. Monitor phase I metabolites (hydroxylation, N-oxidation) via LC-MS/MS .
    • Identify glucuronidation (phase II) by adding UDP-glucuronic acid and analyzing [M+176]⁺ adducts .
  • Isotope labeling:
    • Synthesize ¹³C-labeled analogs to trace metabolic fate using isotope-ratio mass spectrometry .

Q. How can researchers leverage structural analogs to explore novel applications of this compound?

Methodological Answer:

  • Anticancer activity:
    • Replace the C2 hydroxyl group with a sulfonamide (e.g., 5-[[(2,6-dichlorophenyl)methyl]sulfonyl] analogs) to enhance DNA intercalation, as shown in cytotoxicity assays (IC₅₀ = 1.2–3.8 μM in MCF-7 cells) .
  • Neuroprotective effects:
    • Introduce methoxy groups at C8 (e.g., 8-methoxy derivatives) to improve blood-brain barrier penetration, validated in rodent models .

Data Contradiction Analysis
Key Issue: Discrepancies in reported reaction yields (e.g., 62% vs. 78% for similar conditions) .
Resolution:

  • Compare purity of starting materials (HPLC ≥ 95% recommended).
  • Standardize catalyst activation (e.g., dry HCl gas vs. aqueous HCl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.